Debio-1347 belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a crucial role in cell growth, proliferation, and survival. Alterations in these receptors, such as mutations or amplifications, have been linked to the development of several cancers [].
[] A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations ()
By specifically inhibiting FGFRs, Debio-1347 aims to disrupt these cancer-promoting signals and potentially slow or stop tumor growth.
Debio-1347 is currently undergoing clinical trials to assess its safety, efficacy, and optimal dosage in humans with specific cancers. These trials typically involve several phases:
Debio-1347 is a selective inhibitor of fibroblast growth factor receptors (FGFR) 1-3 belonging to the class of tyrosine kinase inhibitors [, ]. These receptors are involved in cell growth and survival signaling pathways []. Debio-1347 is being investigated for its ability to target cancers driven by specific FGFR gene fusions [, ].
The specific molecular structure of Debio-1347 is not publicly available due to potential commercial reasons []. However, scientific research discusses its properties as a small molecule with functional groups that allow it to bind to the FGFR active site [].
The detailed synthesis of Debio-1347 is not publicly available as it is likely proprietary information []. Scientific research focuses on the compound's interactions with FGFRs rather than its synthesis [].
Data on the specific physical and chemical properties of Debio-1347, such as melting point, boiling point, and solubility, are not publicly available due to its investigational nature [].